
(2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran: is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a tert-butoxy group at the 6th position and a methyl group at the 2nd position, making it a unique derivative of dihydropyran.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran typically involves the use of starting materials such as 2-methyl-3,6-dihydro-2H-pyran and tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the tert-butoxy group at the 6th position. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the tert-butoxy group.
Scientific Research Applications
Chemistry: (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a subject of interest in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism by which (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways and metabolic reactions .
Comparison with Similar Compounds
- **(2S,4S,5R,6R)-5-Acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid.
(2R,6R; 2S,6S)-Hydroxynorketamine (HNK) and its derivatives: These compounds have been studied for their antidepressant activity and share structural similarities with (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran.
Uniqueness: The presence of the tert-butoxy group at the 6th position and the methyl group at the 2nd position distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
52529-31-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S,6R)-2-methyl-6-[(2-methylpropan-2-yl)oxy]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O2/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5,7-9H,6H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
XFZOSEXBKNSYRU-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC=C[C@H](O1)OC(C)(C)C |
Canonical SMILES |
CC1CC=CC(O1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


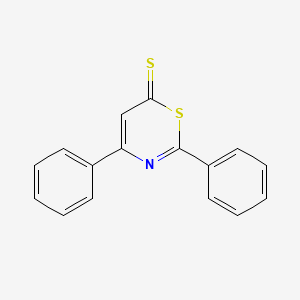
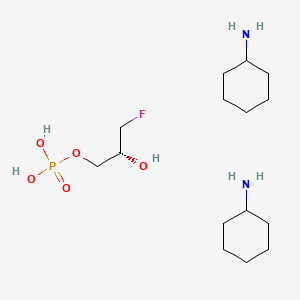
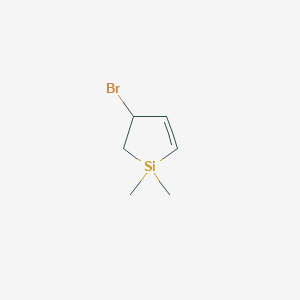

![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
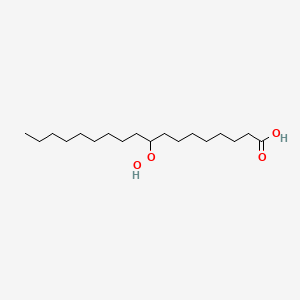
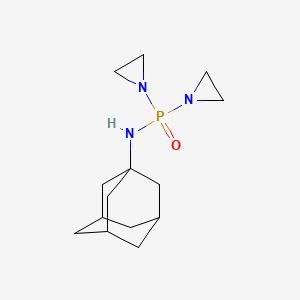


![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)

![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
